
Dehydrocitreaglycon A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dehydrocitreaglycon A is typically isolated from the marine-derived actinomycetes Streptomyces caelestis. The isolation process involves culturing the bacteria, followed by extraction and purification using chromatographic techniques . The structures of these compounds are elucidated by 1D and 2D NMR spectra .
Chemical Reactions Analysis
Dehydrocitreaglycon A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dehydrocitreaglycon A has been studied for its antibacterial activity against various bacterial strains, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis . It has shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values . Additionally, it has applications in chemical and clinical research due to its bioactive properties .
Mechanism of Action
The mechanism of action of Dehydrocitreaglycon A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential bacterial enzymes and proteins .
Comparison with Similar Compounds
Dehydrocitreaglycon A is similar to other xanthone derivatives such as citreamicin θ A, citreamicin θ B, and citreaglycon A, which are also isolated from Streptomyces caelestis . These compounds share similar antibacterial properties but differ in their chemical structures and specific activities . This compound is unique due to its specific structure and the range of bacterial strains it can target .
Properties
Molecular Formula |
C27H20O10 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
3,22,26-trihydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2,4(9),10,14,16(25),18(23),19,21-nonaene-21-carboxylic acid |
InChI |
InChI=1S/C27H20O10/c1-27(35-2)9-12-7-10-3-4-11-8-15-20(23(30)17(11)16(10)22(29)18(12)26(34)37-27)24(31)19-14(36-15)6-5-13(21(19)28)25(32)33/h5-8,28-30H,3-4,9H2,1-2H3,(H,32,33) |
InChI Key |
VMTRONAGVWJCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=CC5=C(C(=C43)O)C(=O)C6=C(O5)C=CC(=C6O)C(=O)O)O)C(=O)O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



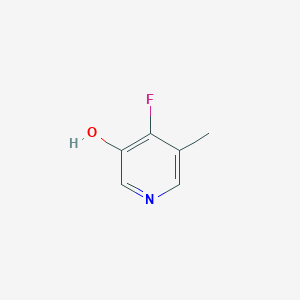
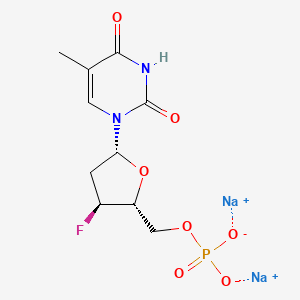
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)

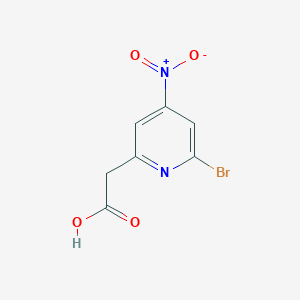



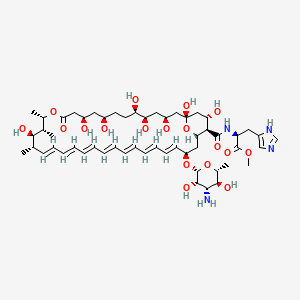
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
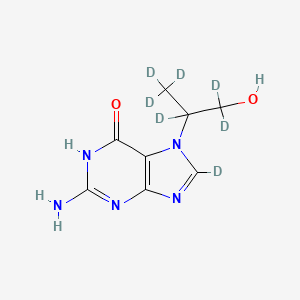
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
